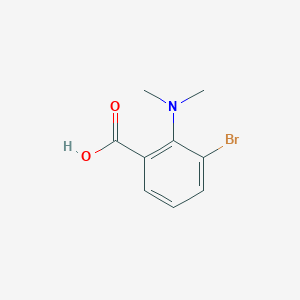

3-Bromo-2-(dimethylamino)benzoic acid

Description

Propriétés

IUPAC Name |

3-bromo-2-(dimethylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11(2)8-6(9(12)13)4-3-5-7(8)10/h3-5H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXRXCOKAQCBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

3-Bromo-2-(dimethylamino)benzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Bromo-2-(dimethylamino)benzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-Bromo-2-(dimethylamino)benzoic acid, a key intermediate in pharmaceutical and materials science research. The document details the strategic approach, reaction mechanisms, and a step-by-step experimental protocol. It is intended for an audience of researchers, scientists, and professionals in drug development, offering field-proven insights into the practical execution of this synthesis.

Introduction: Significance of 3-Bromo-2-(dimethylamino)benzoic Acid

3-Bromo-2-(dimethylamino)benzoic acid is a valuable building block in organic synthesis. The presence of three distinct functional groups—a carboxylic acid, a bromine atom, and a dimethylamino group—on the benzene ring allows for a variety of subsequent chemical transformations. This versatility makes it a sought-after intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of these groups enables chemists to introduce molecular complexity and tailor the properties of the final products.

Strategic Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and commonly employed route for the synthesis of 3-Bromo-2-(dimethylamino)benzoic acid involves the nucleophilic aromatic substitution (SNAr) reaction of 3-Bromo-2-fluorobenzoic acid with dimethylamine. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group and the bromine atom.

Rationale for Pathway Selection

The choice of 3-Bromo-2-fluorobenzoic acid as the starting material is strategic for several reasons.[1] Firstly, the carbon-fluorine bond is more susceptible to nucleophilic attack in this activated system compared to a carbon-bromine bond, leading to regioselective substitution. Secondly, the starting material is commercially available, providing a practical entry point for the synthesis. The use of dimethylamine as the nucleophile is straightforward and cost-effective.

Reaction Mechanism

The reaction proceeds through a classic SNAr mechanism. The dimethylamine acts as a nucleophile, attacking the carbon atom bearing the fluorine. This initial attack forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is then restored by the expulsion of the fluoride ion, yielding the final product.

Caption: SNAr mechanism for the synthesis.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 3-Bromo-2-(dimethylamino)benzoic acid.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 3-Bromo-2-fluorobenzoic acid | 161957-56-8 | 219.01 | 5.0 g | 22.8 |

| Dimethylamine (40% in water) | 124-40-3 | 45.08 | 12.9 mL | 114 |

| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 | 50 mL | - |

| Hydrochloric acid (1M) | 7647-01-0 | 36.46 | As needed | - |

| Ethyl acetate | 141-78-6 | 88.11 | 100 mL | - |

| Brine (saturated NaCl solution) | - | - | 50 mL | - |

| Anhydrous sodium sulfate | 7757-82-6 | 142.04 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5.0 g (22.8 mmol) of 3-Bromo-2-fluorobenzoic acid in 50 mL of dimethyl sulfoxide (DMSO).

-

Addition of Dimethylamine: To the stirred solution, slowly add 12.9 mL (114 mmol) of a 40% aqueous solution of dimethylamine.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.

-

Acidification: Acidify the aqueous solution to a pH of approximately 4-5 by the dropwise addition of 1M hydrochloric acid. A precipitate will form.

-

Extraction: Extract the product from the aqueous mixture with three 50 mL portions of ethyl acetate.

-

Washing: Combine the organic extracts and wash them with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude 3-Bromo-2-(dimethylamino)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford a crystalline solid.

Workflow Diagram

Caption: Step-by-step experimental workflow.

Alternative Synthesis Route: Reductive Amination

An alternative, though less direct, pathway involves the N,N-dimethylation of 2-amino-3-bromobenzoic acid. This can be achieved through reductive amination using formaldehyde in the presence of a reducing agent.[2]

Mechanistic Consideration

This two-step, one-pot reaction first involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This intermediate is then reduced in situ by a suitable reducing agent, such as sodium borohydride or formic acid (Eschweiler-Clarke reaction), to yield the tertiary amine.

Conclusion

The synthesis of 3-Bromo-2-(dimethylamino)benzoic acid is most effectively achieved through the nucleophilic aromatic substitution of 3-Bromo-2-fluorobenzoic acid with dimethylamine. This method is robust, high-yielding, and proceeds through a well-understood SNAr mechanism. The detailed protocol provided in this guide offers a reliable procedure for obtaining this valuable synthetic intermediate. For researchers requiring alternative approaches, the reductive amination of 2-amino-3-bromobenzoic acid presents a viable, albeit more complex, option.

References

-

Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. PubChem. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 3-Bromo-2-(dimethylamino)benzoic Acid: A Novel Building Block for Advanced Synthesis

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount for the development of novel molecular entities with tailored properties. 3-Bromo-2-(dimethylamino)benzoic acid (CAS Number: 200424-33-9) represents a unique and promising, yet underexplored, building block. Its trifunctional nature, featuring a carboxylic acid, a dimethylamino group, and a bromine atom, all in a sterically constrained ortho/meta arrangement, offers a rich platform for complex molecular architecture. This guide provides an in-depth technical overview of this compound, including its predicted physicochemical properties, a proposed synthetic pathway based on established methodologies for analogous structures, its anticipated reactivity, and potential applications in pharmaceutical and materials science research.

Physicochemical and Safety Profile

Given the limited publicly available data for this specific compound, the following properties are predicted based on the analysis of structurally similar molecules.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₉H₁₀BrNO₂ | Based on the chemical structure. |

| Molecular Weight | 244.09 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to light yellow solid | Typical appearance for substituted benzoic acids. |

| Melting Point | 140-160 °C | Estimated based on melting points of similar substituted benzoic acids like 3-bromo-2-methylbenzoic acid (152-156 °C)[1]. |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol), sparingly soluble in nonpolar solvents, and likely pH-dependent solubility in aqueous solutions. | General solubility trends for aromatic carboxylic acids. |

| pKa | ~4-5 (for the carboxylic acid) | The electron-withdrawing effect of the bromine and the position of the dimethylamino group would influence the acidity of the carboxylic acid. |

Safety and Handling:

As with any laboratory chemical, 3-Bromo-2-(dimethylamino)benzoic acid should be handled with care in a well-ventilated area, preferably within a chemical fume hood.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2] Based on safety data for related compounds, this substance may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water. For eye contact, flush with water for at least 15 minutes and seek medical attention.

Proposed Synthesis Pathway: A Rational Approach

Figure 1: Proposed two-step synthesis of 3-Bromo-2-(dimethylamino)benzoic acid from 3-bromo-2-nitrobenzoic acid.

Step 1: Reduction of 3-Bromo-2-nitrobenzoic acid

The initial step involves the reduction of the nitro group to a primary amine. This is a standard transformation in organic synthesis.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-bromo-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add a reducing agent. A common and effective method is the use of tin(II) chloride (SnCl₂, ~4-5 eq) in the presence of concentrated hydrochloric acid (HCl). Alternatively, catalytic hydrogenation (H₂ gas) with a palladium on carbon catalyst (Pd/C, ~5-10 mol%) can be employed.

-

Reaction Conditions: Heat the reaction mixture to reflux (for SnCl₂/HCl) or stir under a hydrogen atmosphere at room temperature or slightly elevated temperature (for catalytic hydrogenation) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

For SnCl₂/HCl: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic. This will precipitate tin salts, which can be removed by filtration. The filtrate is then extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

For Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

-

Purification: The resulting 3-bromo-2-aminobenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Reductive Amination to 3-Bromo-2-(dimethylamino)benzoic acid

The final step is the conversion of the primary amine to a dimethylamino group via the Eschweiler-Clarke reaction. This method is highly efficient for the N-methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent.[5]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the 3-bromo-2-aminobenzoic acid (1.0 eq) obtained from the previous step in formic acid (excess, can act as both reagent and solvent).

-

Reagent Addition: To this solution, add an aqueous solution of formaldehyde (2.2-2.5 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux (around 100 °C) for several hours. The reaction progress can be monitored by TLC. The evolution of carbon dioxide gas indicates that the reaction is proceeding.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is neutral or slightly basic. The product may precipitate out of the solution.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash with cold water. The crude 3-Bromo-2-(dimethylamino)benzoic acid can be further purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to yield the final product.

Predicted Reactivity and Synthetic Utility

The unique arrangement of functional groups in 3-Bromo-2-(dimethylamino)benzoic acid makes it a versatile intermediate for a variety of chemical transformations.

Figure 2: Predicted reactivity of 3-Bromo-2-(dimethylamino)benzoic acid at its three functional groups.

-

Carboxylic Acid Group: This functional group can readily undergo standard transformations such as esterification, amide bond formation (e.g., using coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol. This allows for the introduction of a wide array of substituents and the construction of larger molecules.

-

Bromine Atom: The bromine atom is a key handle for palladium-catalyzed cross-coupling reactions. This opens up possibilities for the synthesis of complex biaryl structures (Suzuki coupling), styrenyl derivatives (Heck reaction), arylamines (Buchwald-Hartwig amination), and aryl alkynes (Sonogashira coupling). These reactions are fundamental in modern medicinal chemistry for the rapid diversification of lead compounds.

-

Dimethylamino Group: The dimethylamino group can act as a directing group in electrophilic aromatic substitution, although the steric hindrance from the adjacent carboxylic acid and bromine might influence the regioselectivity. It can also be protonated to form a salt, which can be useful for modifying the solubility and handling properties of the compound.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 3-Bromo-2-(dimethylamino)benzoic acid are found in a number of biologically active molecules. The dimethylamino pharmacophore is present in numerous FDA-approved drugs.[6] Aromatic carboxylic acids are also a privileged scaffold in medicinal chemistry.[7]

-

Scaffold for Novel Kinase Inhibitors: The quinazoline and quinoline cores, often found in kinase inhibitors, can be constructed using precursors derived from ortho-amino benzoic acids. The bromine atom on this scaffold would allow for further elaboration through cross-coupling reactions to probe different regions of the kinase active site.

-

Precursor for Heterocyclic Synthesis: The ortho-amino and carboxylic acid functionalities (after potential demethylation or use of the primary amine intermediate) can be used to construct a variety of heterocyclic systems, such as benzodiazepines and quinazolinones, which are important pharmacophores.

-

Building Block for Functional Materials: The rigid aromatic core and multiple functionalization points make this molecule a potential monomer or cross-linking agent for the synthesis of novel polymers with interesting electronic or photophysical properties.

Conclusion

3-Bromo-2-(dimethylamino)benzoic acid, CAS number 200424-33-9, is a promising yet underexplored chemical entity with significant potential as a versatile building block in synthetic chemistry. While direct experimental data for this compound is scarce, this guide provides a comprehensive and scientifically grounded framework for its synthesis, handling, and potential applications. The proposed synthetic route, based on well-established and reliable chemical transformations, offers a clear path for its preparation in a laboratory setting. The diverse reactivity of its three functional groups opens up a multitude of possibilities for the synthesis of complex molecules for drug discovery and materials science. It is the author's belief that this guide will serve as a valuable resource for researchers and scientists interested in exploring the synthetic utility of this novel compound.

References

- Fisher Scientific. (2009, June 4).

- Tokyo Chemical Industry. (2023, March 5).

- Google Patents. (Original Grant). Process for preparing N,N-dimethylaminobenzoic acids. US4233458A.

- Benchchem. (2025).

- Benchchem. (2025). Synthesis of 4-(2-(Dimethylamino)ethoxy)

- The Royal Society of Chemistry.

- Benchchem. (2025). Technical Support Center: Optimizing Synthesis and Yield of 4-Dimethylamino benzoic acid-d6.

- Google Patents. (Original Grant). Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid. EP0855386A1.

- Sigma-Aldrich. 3-Bromo-2-methylbenzoic acid 97 76006-33-2.

- Sigma-Aldrich. 4-Bromo-2-(methylamino)benzoic acid | 861526-61-6.

- PubChem. 2-(Dimethylamino)benzoic acid | C9H11NO2 | CID 69118.

- RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- American Journal of Biomedical Science & Pharmaceutical Innovation. (2026, March 15). Aromatic Carboxylic Acids and Their Pharmacologically Important Derivatives - Medicinal Chemistry and Therapeutic Applications of Benzoic Acid and Acetylsalicylic Acid.

- NextSDS. 2-(dimethylamino)

- Tokyo Chemical Industry Co., Ltd. (APAC). 2-(Dimethylamino)benzoic Acid | 610-16-2.

- SAFETY DATA SHEET. (2025, December 18). 3-Dimethylaminobenzoic acid.

Sources

- 1. 3-ブロモ-2-メチル安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. evitachem.com [evitachem.com]

- 3. US4233458A - Process for preparing N,N-dimethylaminobenzoic acids - Google Patents [patents.google.com]

- 4. EP0855386A1 - Process for the preparation on 3-(N,N-Dimethylamino)benzoic acid - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 7. theusajournals.com [theusajournals.com]

Reactivity and stability of 3-Bromo-2-(dimethylamino)benzoic acid

An In-depth Technical Guide to the Reactivity and Stability of 3-Bromo-2-(dimethylamino)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of 3-Bromo-2-(dimethylamino)benzoic acid, a trifunctional chemical building block with significant potential in medicinal chemistry and organic synthesis. While direct literature on this specific isomer is limited, this paper constructs a detailed profile by examining the interplay of its constituent functional groups—a carboxylic acid, an aryl bromide, and a tertiary arylamine. We will explore its physicochemical properties, spectroscopic signatures, reactivity profile, and stability under various conditions. Methodologies for its synthesis and derivatization via key synthetic transformations, including cross-coupling and amide bond formation, are presented with a focus on the underlying chemical principles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel molecular entities.

Introduction: A Trifunctional Scaffold for Modern Synthesis

In the landscape of drug discovery and materials science, the efficiency of synthesizing complex molecules is paramount. This efficiency often hinges on the availability of "building blocks"—structurally diverse, small molecules that serve as precursors for more sophisticated architectures.[1][2] 3-Bromo-2-(dimethylamino)benzoic acid is an exemplar of such a building block. As a substituted anthranilic acid derivative, it possesses three distinct functional groups positioned on an aromatic core, offering orthogonal chemical handles for molecular elaboration.

-

The carboxylic acid provides a locus for amide coupling or esterification, enabling modification of physicochemical properties like solubility and cell permeability.

-

The aryl bromide is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions.[3]

-

The dimethylamino group , a tertiary amine, influences the electronic properties of the aromatic ring and can act as a directing group or a basic center.

This guide will deconstruct the molecule's properties based on these features, offering both theoretical understanding and practical, field-proven protocols for its use.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is the foundation of its effective use.

Physicochemical Properties

The key physicochemical properties of 3-Bromo-2-(dimethylamino)benzoic acid are summarized in Table 1. These values are compiled from chemical databases and estimations based on structurally related analogs.

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO₂ | - |

| Molecular Weight | 244.09 g/mol | - |

| IUPAC Name | 3-Bromo-2-(dimethylamino)benzoic acid | - |

| CAS Number | 260391-45-3 | - |

| Appearance | Expected to be an off-white to light yellow solid | Analogy to similar compounds[4] |

| Melting Point | Not experimentally determined; likely >150 °C | Analogy to isomers/analogs |

| Solubility | Soluble in polar organic solvents (e.g., MeOH, DMSO) | Analogy to similar compounds |

Spectroscopic Analysis

While an experimental spectrum is the gold standard, the expected spectroscopic signatures can be confidently predicted.

-

¹H NMR: The proton NMR spectrum is expected to show a distinct singlet for the six protons of the dimethylamino group (-N(CH₃)₂), likely around 2.7-3.1 ppm. The aromatic region should display three coupled protons consistent with a 1,2,3-trisubstituted benzene ring.

-

¹³C NMR: The carbon spectrum will show nine distinct signals, including two for the methyl groups, six for the aromatic ring (three protonated, three quaternary), and one for the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[5]

-

Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-N and C-Br vibrations.[6]

Reactivity and Synthetic Utility

The synthetic utility of 3-Bromo-2-(dimethylamino)benzoic acid stems from the distinct reactivity of its three functional groups. The ortho-positioning of the bulky bromo and dimethylamino substituents creates significant steric hindrance around the carboxylic acid, a factor that must be considered in reaction design.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid is a primary site for modification, crucial for prodrug strategies and tuning molecular properties.

Formation of amides is a cornerstone of medicinal chemistry. Due to the steric hindrance from the ortho-substituents, robust coupling reagents are recommended.

Expert Insight: Standard EDC/HOBt coupling may be sluggish. More potent activators like HATU or HBTU are often employed to overcome the steric barrier and achieve high yields. The choice of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), is critical to prevent side reactions.

Experimental Protocol: General Amide Coupling

-

Activation: Dissolve 3-Bromo-2-(dimethylamino)benzoic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).

-

Base Addition: Add DIPEA (2.5 eq) to the mixture and stir at room temperature for 15-20 minutes.

-

Nucleophile Addition: Add the desired primary or secondary amine (1.2 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography.

Caption: General workflow for sterically hindered amide bond formation.

Reactions at the Aryl Bromide: Cross-Coupling

The carbon-bromine bond is a gateway to introducing molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions, which are among the most powerful tools in modern organic synthesis.[7]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is invaluable for introducing new aryl or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex aniline derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid molecular linkers.

Expert Insight: The electron-donating dimethylamino group can sometimes complicate catalysis by coordinating to the metal center. The choice of ligand is crucial. For Suzuki couplings, ligands like SPhos or XPhos are often effective. For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are typically required.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a reaction vessel, combine 3-Bromo-2-(dimethylamino)benzoic acid (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by LC-MS.

-

Work-up: After cooling, dilute with water and extract with an organic solvent. Acidify the aqueous layer to precipitate the carboxylic acid product, which can then be extracted.

-

Purification: Purify the product by recrystallization or chromatography.

Caption: Diversification potential of the trifunctional scaffold.

Influence of the Dimethylamino Group

The dimethylamino group is a strong electron-donating group, which activates the aromatic ring towards electrophilic aromatic substitution (EAS).[8] However, the existing substitution pattern means that any further EAS reaction would lead to a highly crowded tetrasubstituted ring, which is generally disfavored. Its primary electronic role is therefore to modulate the reactivity of the other positions. Under acidic conditions, the amine will be protonated, which deactivates the ring and can alter the reaction outcomes.[9]

Stability Profile

Assessing the stability of a building block is critical for its storage, handling, and use in multi-step syntheses.

Thermal Stability

Benzoic acids are generally thermally robust. However, substituted benzoic acids can undergo decarboxylation at elevated temperatures (>200 °C), a process that can be accelerated by the presence of metal catalysts.[10] For most standard synthetic conditions (≤ 120 °C), 3-Bromo-2-(dimethylamino)benzoic acid is expected to be stable.

Chemical Stability

The compound is expected to be stable under typical synthetic conditions. The tertiary aniline moiety is generally stable across a wide pH range, though its basicity means it will exist as the ammonium salt in acidic media. This protonation can be beneficial, often increasing water solubility and preventing the nitrogen lone pair from interfering with metal catalysts.[9]

Photostability

Compounds with aromatic systems and heteroatoms can be susceptible to degradation upon exposure to light. A formal photostability assessment should be conducted for any final compound intended for pharmaceutical use, following ICH Q1B guidelines.[11][12]

Expert Insight: The primary concern for a molecule like this is photo-oxidation or photo-dehalogenation. The ICH guidelines provide a standardized approach to quantify this risk.[13] The testing involves exposing the compound to a controlled light source that mimics the UV-Vis spectrum of sunlight and quantifying any resulting degradation.

Protocol: ICH Q1B Confirmatory Photostability Testing

-

Sample Preparation: Prepare samples of the solid material and, if relevant, a solution in a neutral solvent. Prepare corresponding "dark" control samples wrapped in aluminum foil.

-

Light Exposure: Place the samples in a calibrated photostability chamber.

-

Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[12]

-

Analysis: After exposure, analyze the light-exposed samples and the dark controls by a validated stability-indicating HPLC method.

-

Evaluation: Compare the purity and degradation profiles. Significant degradation (>0.5%) in the light-exposed sample relative to the dark control indicates photosensitivity.

Caption: ICH Q1B decision flowchart for photostability testing.

Safety and Handling

While a specific safety data sheet for 3-Bromo-2-(dimethylamino)benzoic acid is not widely available, a hazard assessment can be made based on its structural components.

-

3-Bromobenzoic acid is classified as a skin, eye, and respiratory irritant.[14]

-

3-(Dimethylamino)benzoic acid carries similar warnings for irritation.

Handling Recommendations:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.

Conclusion

3-Bromo-2-(dimethylamino)benzoic acid represents a highly valuable, albeit under-documented, building block for chemical synthesis. Its true potential is realized by viewing it not as a static molecule, but as a versatile platform. The strategic arrangement of its carboxylic acid, aryl bromide, and dimethylamino groups provides chemists with multiple, orthogonal routes for diversification. By understanding the specific reactivity and stability profile detailed in this guide, researchers can confidently employ this compound to accelerate the discovery and development of novel pharmaceuticals and advanced materials. The protocols and expert insights provided herein serve as a foundational resource for unlocking the full synthetic potential of this trifunctional scaffold.

References

- Al-Achi, A., & Gupta, M. (2014). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Journal of Pharmaceutical Sciences, 103(1), 3-17.

-

NIST. (n.d.). Benzoic acid, 3-bromo-. NIST Chemistry WebBook. Retrieved from [Link]

-

QuickCompany. (2024). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 3-bromo- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

-

International Journal of Innovative Science and Research Technology. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromobenzoic acid. National Institutes of Health. Retrieved from [Link]

-

PubMed. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Retrieved from [Link]

-

ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Retrieved from [Link]

-

European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

-

ChemRxiv. (n.d.). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from [Link]

-

Autechaux. (n.d.). The Role of 2-Bromo-3-methylbenzoic Acid in Modern Organic Synthesis. Retrieved from [Link]

-

PMC. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Retrieved from [Link]

-

OpenStax. (2023). 24.8 Reactions of Arylamines. Retrieved from [Link]

-

Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

-

Quora. (2021). What type of reaction is 3-bromo-2,3-dimethylhexane in ethanol, and what is its mechanism?. Retrieved from [Link]

-

Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

-

ResearchGate. (2019). synthesis and antioxidant evaluation of 3-bromo-flavone. Retrieved from [Link]

-

NextSDS. (n.d.). 3-broMo-4-(diMethylaMino)benzoic acid — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 3-(BROMOMETHYL)BENZOIC ACID | 6515-58-8 [chemicalbook.com]

- 5. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 6. Benzoic acid, 3-bromo- [webbook.nist.gov]

- 7. nbinno.com [nbinno.com]

- 8. 24.8 Reactions of Arylamines - Organic Chemistry | OpenStax [openstax.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. database.ich.org [database.ich.org]

- 12. ema.europa.eu [ema.europa.eu]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Trifunctional Scaffold: Potential Applications of 3-Bromo-2-(dimethylamino)benzoic Acid in Organic Synthesis

Executive Summary

In the landscape of modern organic synthesis and medicinal chemistry, highly functionalized aromatic building blocks are paramount for the rapid assembly of complex molecular architectures. 3-Bromo-2-(dimethylamino)benzoic acid represents a privileged, trifunctional scaffold. Characterized by a carboxylic acid at C1, a tertiary amine at C2, and a heavy halogen at C3, this compound offers a unique push-pull electronic system coupled with significant steric constraints.

This technical guide explores the mechanistic rationale behind the reactivity of 3-bromo-2-(dimethylamino)benzoic acid and details its primary applications: transition metal-catalyzed cross-coupling, multicomponent peptide synthesis, and the construction of bioactive heterocycles. By leveraging the specific electronic and steric properties of this scaffold, researchers can unlock highly regioselective transformations critical for drug discovery.

Structural Profiling & Mechanistic Rationale

The synthetic utility of 3-bromo-2-(dimethylamino)benzoic acid is dictated by the interplay of its three adjacent functional groups:

-

The C3-Bromo Substituent (The Reactive Handle): The bromine atom serves as an ideal electrophilic site for oxidative addition in palladium- and copper-catalyzed cross-coupling reactions[1]. While sterically hindered by the adjacent dimethylamino group, the highly polarizable C-Br bond is activated toward transition metals.

-

The C2-Dimethylamino Group (The Hemilabile Director): Unlike primary or secondary amines, the N,N -dimethyl group cannot participate in standard condensation reactions (e.g., forming simple quinazolinones without dealkylation). However, its strong electron-donating nature enriches the aromatic ring. More importantly, the nitrogen lone pair can act as a hemilabile directing group, stabilizing transient Pd(II) or Cu(III) intermediates during catalytic cycles[2].

-

The C1-Carboxylic Acid (The Anchor): The carboxylate acts as a classical electron-withdrawing group. Sterically, the bulky N,N -dimethyl group forces the carboxylate out of coplanarity with the benzene ring. This restricted rotation (atropisomerism potential) breaks the conjugation, localizing the electron density and altering the pKa of the system, making the molecule distinctly amphoteric.

Divergent synthetic applications of 3-Bromo-2-(dimethylamino)benzoic acid.

Core Applications in Organic Synthesis

Palladium-Catalyzed Cross-Coupling at the C3-Position

The most direct application of this scaffold is the functionalization of the C3 position via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Anthranilic acid derivatives with halogen substituents are highly sought after for synthesizing multi-substituted quinolines and quinazolines[3][4]. The presence of the ortho-dimethylamino group provides a unique stabilizing effect on the oxidative addition complex, preventing premature catalyst degradation.

Mechanism of Pd-catalyzed cross-coupling highlighting the stabilizing effect of the amine.

Multicomponent Reactions (Ugi-4CR) for Peptidomimetics

N,N -dimethylanthranilic acid derivatives are critical components in the synthesis of highly N-methylated peptides, such as the antibacterial agent viridic acid[5]. By utilizing 3-bromo-2-(dimethylamino)benzoic acid in an Ugi four-component reaction (Ugi-4CR), researchers can rapidly assemble sterically hindered peptide backbones. The retained C3-bromine atom then serves as a late-stage diversification point to generate libraries of viridic acid analogues via cross-coupling.

Synthesis of Bioactive Heterocycles and Pharmacophores

Derivatives of 2-(dimethylamino)benzoic acid are foundational in medicinal chemistry. They serve as precursors to 4-quinolones[6], dual orexin receptor agonists[7], and hypoglycemic agents analogous to repaglinide[8]. The specific substitution pattern of 3-bromo-2-(dimethylamino)benzoic acid allows for the rapid construction of these pharmacophores, where the carboxylic acid is converted to an amide, and the C3 position is arylated to optimize target binding affinity.

Quantitative Data Summary

The following table summarizes expected quantitative outcomes when utilizing 3-bromo-2-(dimethylamino)benzoic acid (or its direct structural analogues) in key synthetic transformations, based on established literature parameters[1][3][5][6].

| Transformation Type | Reagents & Catalyst System | Temp / Solvent | Expected Yield | Key Advantage / Mechanistic Note |

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ | 80 °C / 1,4-Dioxane:H₂O | 75–92% | High regioselectivity; N,N -dimethyl group prevents catalyst poisoning. |

| Copper-Catalyzed Amination | R-NH₂, Cu powder / Cu₂O (cat.), K₂CO₃ | 130 °C / 2-Ethoxyethanol | 55–85% | Eliminates need for acid protection; tolerates sterically hindered amines. |

| Ugi-4CR Peptide Coupling | Isonitrile, Aldehyde, R-NH₂, MeOH | RT / Methanol | 51–70% | Overcomes steric hindrance of the N,N -dimethyl group in standard peptide coupling. |

| Quinolone Cyclization | Methyl phenyl sulfone, n-BuLi (1.6 eq) | -78 °C to RT / THF | 60–75% | Rapid assembly of 3-functionalized 4-quinolones from anthranilic acids. |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed with built-in causality checks.

Protocol A: Self-Validating Suzuki-Miyaura Cross-Coupling

Objective: Synthesize 3-aryl-2-(dimethylamino)benzoic acid.

-

Preparation & Degassing: In a Schlenk flask, combine 3-bromo-2-(dimethylamino)benzoic acid (1.0 equiv), arylboronic acid (1.2 equiv), and Na₂CO₃ (3.0 equiv). Add a 2:1 mixture of 1,4-dioxane and distilled water.

-

Causality Check: Degas the mixture via three freeze-pump-thaw cycles. Oxygen must be rigorously excluded to prevent the rapid oxidation of the electron-rich Pd(0) catalyst to inactive Pd(II) species.

-

-

Catalyst Loading: Under an argon atmosphere, add Pd(PPh₃)₄ (5 mol%). Heat the reaction mixture to 80 °C for 12 hours.

-

Reaction Monitoring (Self-Validation): Monitor via LC-MS. The starting material is highly amphoteric. The successful formation of the product will show a distinct mass shift ( [M+H]+ corresponding to the loss of Br and addition of the Aryl group) and a shift in UV absorption due to extended conjugation at the C3 position.

-

Isoelectric Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and wash with diethyl ether to remove non-polar homocoupled biaryl byproducts.

-

Critical Step: Carefully adjust the aqueous layer to pH ~4.5-5.0 using 1M HCl. Because the product contains both a basic N,N -dimethylamine and an acidic carboxylic acid, it will precipitate at its isoelectric point. Filter the resulting solid and dry under a vacuum.

-

Protocol B: Ugi-4CR for N-Methylated Peptidomimetics

Objective: Incorporate the scaffold into a sterically hindered peptide backbone.

-

Imine Formation: In a dry round-bottom flask, dissolve a primary amine (1.0 equiv) and an aldehyde (1.0 equiv) in anhydrous methanol. Stir for 2 hours at room temperature to form the imine intermediate.

-

Multicomponent Assembly: Add 3-bromo-2-(dimethylamino)benzoic acid (1.0 equiv) and an isocyanide (1.0 equiv) to the reaction mixture. Stir at room temperature for 24–48 hours.

-

Causality Check: Traditional carbodiimide couplings (e.g., DCC, EDC) fail with this scaffold due to the extreme steric bulk of the ortho- N,N -dimethyl group, which favors N -acylurea formation via N−O rearrangement[5][9]. The Ugi-4CR bypasses this by utilizing the carboxylic acid to protonate the imine, forming an highly electrophilic iminium ion that is subsequently attacked by the isocyanide.

-

-

Purification: Remove the methanol under reduced pressure. Purify the crude mixture via flash column chromatography (Silica gel, EtOAc/Hexanes gradient). The presence of the C3-Br handle allows for easy tracking via mass spectrometry (characteristic 1:1 isotopic pattern for 79 Br/ 81 Br).

References

-

Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate ChemistrySelect, 2024.[Link]

-

Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines The Journal of Organic Chemistry, 2006.[Link]

-

The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic acid and analogues Beilstein Journal of Organic Chemistry, 2012.[Link]

-

Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids Organic Letters, 2023.[Link]

-

Discovery of Arylsulfonamides as Dual Orexin Receptor Agonists National Institutes of Health (PMC), 2015.[Link]

-

Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives Journal of Medicinal Chemistry, 1998.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate | Biological Soft Matter Platform [bionano.ttk.mta.hu]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - The multicomponent approach to N-methyl peptides: total synthesis of antibacterial (–)-viridic acid and analogues [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-2-(dimethylamino)benzoic Acid: Synthesis, Structural Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2-(dimethylamino)benzoic acid, a substituted anthranilic acid derivative, represents a core scaffold with significant potential in medicinal chemistry. Its unique substitution pattern, featuring a bromine atom at the 3-position, a dimethylamino group at the 2-position, and a carboxylic acid moiety, provides a versatile platform for the development of novel therapeutic agents. This in-depth technical guide delineates the synthetic pathways to 3-Bromo-2-(dimethylamino)benzoic acid, explores the landscape of its structural analogs and derivatives, and delves into their potential pharmacological applications, with a particular focus on anticancer and anti-inflammatory activities. By synthesizing information from established chemical principles and contemporary research, this document aims to provide a comprehensive resource for researchers engaged in the design and development of novel small-molecule therapeutics based on this promising scaffold.

Introduction: The 2-Aminobenzoic Acid Scaffold in Drug Discovery

2-Aminobenzoic acid, commonly known as anthranilic acid, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals and biologically active compounds. The presence of both an amino group and a carboxylic acid group on the aromatic ring allows for diverse chemical modifications, enabling the generation of large compound libraries for structure-activity relationship (SAR) studies.[1] These modifications can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

Derivatives of anthranilic acid have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] Notably, several non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid and meclofenamic acid, are N-arylanthranilic acid derivatives.[5] This established therapeutic relevance underscores the potential of novel substituted anthranilic acids, such as 3-Bromo-2-(dimethylamino)benzoic acid, as starting points for the development of next-generation therapeutics.

Synthesis of the Core Scaffold: 3-Bromo-2-(dimethylamino)benzoic Acid

A robust and efficient synthesis of the core molecule is fundamental for any drug discovery program. While a specific, one-pot synthesis of 3-Bromo-2-(dimethylamino)benzoic acid is not extensively documented in publicly available literature, a plausible and logical synthetic route can be constructed from well-established organic chemistry principles. The synthesis can be envisioned as a two-step process starting from 2-amino-3-bromobenzoic acid.

Synthesis of the Precursor: 2-Amino-3-bromobenzoic Acid

The precursor, 2-amino-3-bromobenzoic acid, can be synthesized via the controlled electrophilic bromination of 2-aminobenzoic acid (anthranilic acid).[6] Achieving regioselectivity to direct the bromine atom to the 3-position is a critical aspect of this synthesis.

Experimental Protocol: Bromination of 2-Aminobenzoic Acid

-

Materials: 2-Aminobenzoic acid, N-Bromosuccinimide (NBS), N,N-dimethylformamide (DMF).

-

Procedure:

-

Dissolve 2-aminobenzoic acid in DMF.

-

Slowly add a stoichiometric equivalent of NBS to the solution at room temperature.

-

Stir the reaction mixture for an extended period, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water to precipitate the product.

-

The crude 2-amino-3-bromobenzoic acid is then collected by filtration, washed with water, and dried.[7]

-

N,N-Dimethylation of 2-Amino-3-bromobenzoic Acid

The final step in the synthesis of the core scaffold involves the N,N-dimethylation of the amino group of 2-amino-3-bromobenzoic acid. This can be achieved through various methods, with reductive amination using formaldehyde being a common and effective approach.

Experimental Protocol: N,N-Dimethylation via Reductive Amination

-

Materials: 2-Amino-3-bromobenzoic acid, Formaldehyde (aqueous solution), Sodium borohydride or other suitable reducing agent, Methanol or another suitable solvent.

-

Procedure:

-

Dissolve 2-amino-3-bromobenzoic acid in a suitable solvent such as methanol.

-

Add an excess of aqueous formaldehyde to the solution.

-

Cool the mixture in an ice bath and slowly add a reducing agent, such as sodium borohydride, in portions.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

The reaction is then quenched, and the product is isolated through an appropriate work-up procedure, which may involve acidification to precipitate the product, followed by filtration and drying.

-

Alternatively, N,N-dimethylation can be achieved using dimethyl sulfate or methyl iodide in the presence of a base.[7] However, these reagents are highly toxic and require careful handling.

Diagram: Synthetic Pathway to 3-Bromo-2-(dimethylamino)benzoic Acid

Caption: Synthetic route to 3-Bromo-2-(dimethylamino)benzoic acid.

Structural Analogs and Derivatives: Exploring Chemical Space

The 3-Bromo-2-(dimethylamino)benzoic acid scaffold offers multiple points for structural modification to generate a library of analogs with diverse physicochemical and pharmacological properties. These modifications can be broadly categorized into three areas: derivatization of the carboxylic acid, modification of the dimethylamino group, and substitution or replacement of the bromine atom.

Carboxylic Acid Derivatives

The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and hydroxamic acids. These modifications can significantly impact the compound's solubility, membrane permeability, and ability to interact with biological targets.

-

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification).[8]

-

Amides: Amide derivatives can be synthesized by first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.[9]

-

Hydroxamates: Hydroxamic acids, known for their metal-chelating properties and activity as histone deacetylase (HDAC) inhibitors, can be prepared from the corresponding esters or acid chlorides by reaction with hydroxylamine.[10]

Modification of the Dimethylamino Group

While the dimethylamino group is a key feature, its modification or replacement can provide valuable SAR insights.

-

N-Alkylation and N-Arylation: The amino group of the precursor, 2-amino-3-bromobenzoic acid, can be functionalized with different alkyl or aryl groups to explore the impact of steric bulk and electronic properties on activity.

-

Cyclic Amines: Incorporation of the nitrogen into a cyclic system, such as a piperidine or morpholine ring, can constrain the conformation and potentially improve binding affinity to a target protein.

Substitution of the Bromine Atom

The bromine atom at the 3-position is a versatile handle for introducing further diversity through various cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids in the presence of a palladium catalyst can introduce a wide range of aryl and heteroaryl substituents.

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond, introducing a variety of amino groups.

Diagram: Diversification of the 3-Bromo-2-(dimethylamino)benzoic Acid Scaffold

Caption: Potential diversification points of the core scaffold.

Therapeutic Potential and Structure-Activity Relationships

While specific biological data for 3-Bromo-2-(dimethylamino)benzoic acid is scarce in the public domain, the broader class of substituted aminobenzoic acids has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous derivatives of aminobenzoic acid have been investigated for their potential as anticancer agents.[11] The proposed mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer progression and the induction of apoptosis.

-

Structure-Activity Relationship Insights:

-

The nature and position of substituents on the aromatic ring can significantly influence cytotoxic activity. For instance, in some series of PABA derivatives, the presence of electron-withdrawing groups has been shown to enhance anticancer activity.[12]

-

Conversion of the carboxylic acid to amides or hydrazides has, in some cases, led to compounds with potent antiproliferative effects.[9][11]

-

The introduction of heterocyclic moieties can also contribute to enhanced anticancer activity.

-

Table 1: Representative Anticancer Activity of Substituted Aminobenzoic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Benzamide derivatives of PABA | HT-29 (Colon) | 3.9 - 15.3 | [11] |

| Acrylamide-PABA hybrids | MCF-7 (Breast) | 1.83 - 73.11 | [8] |

| Amino-benzohydrazides | Various | 0.57 - 1.73 | [9] |

Anti-inflammatory Activity

As previously mentioned, N-substituted anthranilic acids are a well-established class of NSAIDs.[5] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

-

Structure-Activity Relationship Insights:

-

The nature of the N-substituent is a critical determinant of anti-inflammatory potency.[5]

-

The substitution pattern on the anthranilic acid ring can modulate activity and selectivity for COX isoforms.

-

Derivatives incorporating heterocyclic rings have shown significant anti-inflammatory and analgesic effects.[2]

-

Diagram: General Drug Discovery Workflow

Caption: Iterative process of drug discovery and development.

Conclusion and Future Perspectives

3-Bromo-2-(dimethylamino)benzoic acid is a versatile and promising scaffold for the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a logical sequence of established chemical reactions. The multiple points of diversification on the molecule provide a rich chemical space to explore for the optimization of biological activity.

Future research in this area should focus on the systematic synthesis and biological evaluation of a diverse library of analogs. High-throughput screening against a panel of cancer cell lines and key inflammatory targets will be crucial for identifying lead compounds. Subsequent lead optimization, guided by detailed SAR studies and computational modeling, could pave the way for the development of novel drug candidates with improved efficacy and safety profiles. The foundation laid by the extensive research on related aminobenzoic acid derivatives provides a strong rationale for the continued exploration of the therapeutic potential of this intriguing molecular framework.

References

- Benchchem. (2025). One-Pot Synthesis of 2-((2-Aminobenzoyl)amino)

- Kumar, A., Bansal, D., Bajaj, K., & Sharma, S. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.

- Benchchem. (2025). In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. Benchchem.

- Benchchem. (2025).

- Preprints.org. (2023).

- Tiwari, D., Haque, S., Misra, S., & Chandra, R. (2011). Synthesis and pharmacological screening of N-substituted anthranilic acid derivatives. International Journal of Drug Development and Research, 3(2), 265-271.

- The Royal Society of Chemistry. (n.d.).

- Arzneimittelforschung. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-627.

- Simons, L. J., et al. (2009). The synthesis and structure-activity relationship of substituted N-phenyl anthranilic acid analogs as amyloid aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(3), 654-657.

- Benchchem. (2025).

- ChemicalBook. (n.d.). 3-Bromo-2-methylbenzoic acid synthesis. ChemicalBook.

- Benchchem. (2026). 2-Amino-3-bromobenzoic Acid: Synthesis, Properties, and Industrial Use. Benchchem.

- Prasher, P., & Sharma, M. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. Drug Development Research, 82(7), 937-954.

- PubChem. (n.d.). 2-Amino-3-bromobenzoic acid.

- Benchchem. (2025).

- DergiPark. (2021). 2-Amino-5-Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form. DergiPark.

- PubMed. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review.

- Molecules. (2023).

- QuickCompany. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. QuickCompany.

- Santa Cruz Biotechnology. (n.d.). 2-amino-3-bromobenzoic acid. Santa Cruz Biotechnology.

- Google Patents. (n.d.). Method for producing 3-bromomethylbenzoic acids.

- Organic Syntheses. (n.d.). 2,4,6-Tribromobenzoic acid. Organic Syntheses.

- MDPI. (2018). Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. MDPI.

- Chitkara University. (n.d.). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management.

- Scientific & Academic Publishing. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activator inhibitor-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 11. EP0063826B1 - 2-amino-benzoic-acid derivatives, their preparation and their use as medicines or intermediates - Google Patents [patents.google.com]

- 12. N-Methylation and N,N-dimethylation of amino acids. An artifact production in the analysis of organic acids using diazomethane as derivatizing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Efficacy: A Technical Guide to the Biological Activity of Substituted Benzoic Acid Derivatives

Executive Summary

For researchers, medicinal chemists, and drug development professionals, the benzoic acid scaffold represents one of the most versatile pharmacophores in modern therapeutics. The biological activity of substituted benzoic acid derivatives is not accidental; it is a highly tunable property dictated by the precise spatial and electronic arrangement of functional groups on the aromatic ring. This whitepaper provides an in-depth mechanistic analysis of how specific substitutions modulate pharmacodynamics and pharmacokinetics, supported by quantitative structure-activity relationship (QSAR) data and self-validating experimental protocols.

Mechanistic Foundations of the Benzoic Acid Scaffold

The core of benzoic acid features a carboxylic acid moiety that acts as a critical hydrogen bond donor and acceptor, frequently anchoring the molecule within the active sites of target enzymes or receptors. However, the true therapeutic potential is unlocked through aromatic ring substitutions.

The causality behind the biological activity of these derivatives lies in three fundamental physicochemical parameters:

-

Electronic Effects (Hammett Constant, σ ) : Substituents like the nitro (-NO₂) group withdraw electrons, increasing the acidity of the carboxyl group and altering target affinity. Conversely, hydroxyl (-OH) and methoxy (-OCH₃) groups act as electron donors through resonance, enriching the electron density of the aromatic ring.

-

Lipophilicity (Hansch Parameter, π ) : Methyl (-CH₃) and halogen substituents increase the lipophilicity of the molecule. This directly causes higher membrane permeability, allowing the drug to cross lipid bilayers and reach intracellular targets more effectively.

-

Steric Hindrance : Bulky groups dictate the spatial orientation of the molecule, preventing off-target binding and ensuring lock-and-key specificity within deep receptor pockets.

As demonstrated in comparative drug discovery models, modifying these parameters allows researchers to rationally design highly selective therapeutics ranging from antimicrobial agents to targeted anticancer drugs[1].

Caption: Logical framework of Structure-Activity Relationships in substituted benzoic acids.

Target Pathways and Biological Efficacy

Antimicrobial and Antitubercular Activity

Substituted benzoic acids are potent inhibitors of bacterial metabolic pathways. For example, benzoylamino benzoic acid derivatives have been identified as targeted inhibitors of β -ketoacyl-acyl carrier protein synthase III (FabH), a critical enzyme in type II bacterial fatty acid biosynthesis[2]. The causality here is structural: the substitution of aromatic rings with specific ether linkages potentiates antimicrobial activity by perfectly occupying the hydrophobic pocket of the FabH active site, halting bacterial cell wall construction.

Anticancer Activity via Phosphatase Inhibition

In oncology, para-substituted benzoic acid derivatives have emerged as potent, competitive inhibitors of Slingshot (SSH) phosphatases. Slingshot proteins modulate cytoskeleton dynamics by dephosphorylating cofilin. By introducing a rhodanine-scaffold to the para-position of benzoic acid (e.g., Compound D3), researchers created a molecule that competitively binds the SSH active site with an inhibition constant ( Ki ) of ~4 μ M[3]. This binding physically prevents cofilin dephosphorylation, causing cell cycle arrest and inhibiting cancer cell migration.

Caption: Mechanism of action for benzoic acid derivatives inhibiting Slingshot phosphatase.

Anti-inflammatory and Antisickling Properties

Derivatives such as 2,4,5-trimethoxybenzoic acid exhibit profound anti-inflammatory properties by inhibiting the NF- κ B and STAT signaling pathways, which are crucial mediators of macrophage-induced inflammation[4]. Furthermore, mathematical modeling of benzoic acid derivatives has proven that strong electron-donating groups combined with average lipophilicity yield potent antisickling agents, capable of reversing the morphology of deoxygenated sickle red blood cells[5].

Quantitative Data Summary

To facilitate comparative analysis for drug design, the following table synthesizes the biological activities and target metrics of key substituted benzoic acid derivatives across various therapeutic domains.

| Compound / Derivative | Key Substituents | Target / Pathway | Activity Metric | Primary Indication |

| Benzoylamino benzoic acid | Phenoxy, Amino | FabH Enzyme | High pMIC50 | Antibacterial / Antitubercular |

| Compound D3 | Rhodanine-scaffold (para) | Slingshot Phosphatase | Ki ≈ 4 μ M | Anticancer (Migration Inhibition) |

| 2,4,5-Trimethoxybenzoic acid | -OCH₃ (Positions 2,4,5) | NF- κ B / STAT | Phenotype Reversal | Anti-inflammatory |

| p-Toluic acid | -CH₃ (para) | Sickle Cell Hemoglobin | Morphology Reversal | Antisickling Agent |

| 5-Hydroxy-2-methyl-4-nitrobenzoic acid | -OH, -CH₃, -NO₂ | Microbial Efflux Pumps | Variable MIC | Broad-spectrum Antimicrobial |

Self-Validating Experimental Workflows

To ensure trustworthiness and reproducibility in evaluating these derivatives, laboratories must employ assays where the biological mechanism inherently validates the readout.

Antimicrobial Efficacy: Microplate Alamar Blue Assay (MABA)

Traditional visual turbidity tests for Minimum Inhibitory Concentration (MIC) are prone to subjective human error. The MABA protocol replaces subjectivity with a self-validating biochemical reaction.

The Causality Principle: The assay relies on the redox indicator resazurin. Metabolically active bacterial cells reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin via their active electron transport chains. If the benzoic acid derivative successfully kills the bacteria or halts metabolism, the electron transport chain stops, and the well remains blue. The colorimetric shift is a direct, causal proof of cellular respiration.

Step-by-Step Methodology:

-

Compound Preparation: Dissolve the substituted benzoic acid derivative in DMSO and prepare a two-fold serial dilution in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

-

Inoculation: Add a standardized bacterial inoculum (e.g., 5×105 CFU/mL of S. aureus or M. tuberculosis) to each well. Include a growth control (no drug) and a sterility control (no bacteria).

-

Primary Incubation: Seal the plates and incubate at 37°C for the pathogen-specific duration (e.g., 24 hours for standard bacteria, 5-7 days for mycobacteria).

-

Indicator Addition: Add 30 μ L of Alamar Blue (resazurin) reagent to all wells.

-

Secondary Incubation: Re-incubate the plates for 24 hours.

-

Quantification: Read the plate using a spectrophotometer or fluorometer. A color change from blue to pink indicates viability; the lowest concentration remaining blue is recorded as the MIC.

Caption: Step-by-step workflow for the self-validating Microplate Alamar Blue Assay (MABA).

Cytotoxicity Profiling: MTT Assay for Anticancer Derivatives

When evaluating the anticancer potential of compounds like Slingshot phosphatase inhibitors, the MTT assay provides a robust, causality-driven measure of cell viability.

The Causality Principle: The assay utilizes 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), a yellow tetrazolium salt. In living cells, mitochondrial succinate dehydrogenase enzymes cleave the tetrazolium ring, reducing it to insoluble purple formazan crystals. The causality is absolute: dead cells lack active mitochondrial enzymes and cannot produce formazan. Solubilizing these crystals allows for direct spectrophotometric quantification of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed the target cancer cell line (e.g., MDA-MB-231) in a 96-well plate at a density of 1×104 cells/well. Incubate overnight at 37°C in 5% CO₂ to allow adherence.

-

Compound Treatment: Aspirate the media and add fresh media containing varying concentrations of the benzoic acid derivative. Incubate for 48-72 hours.

-

MTT Incubation: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours at 37°C to allow mitochondrial reduction.

-

Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 150 μ L of DMSO to each well to dissolve the crystals.

-

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes, then measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ based on the dose-response curve.

Conclusion

The biological activity of substituted benzoic acid derivatives is a masterclass in rational drug design. By understanding the causal relationships between aromatic substitutions (electronic, steric, and lipophilic effects) and their biological targets, researchers can engineer highly specific molecules. Whether designing FabH inhibitors for drug-resistant bacteria or Slingshot phosphatase inhibitors for metastatic cancers, the benzoic acid scaffold remains an indispensable tool in the medicinal chemist's arsenal.

References

-

BenchChem - Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. 1

-

DergiPark - Investigation on quantitative structure-activity relationships of benzoylamino benzoic acid derivatives as β -ketoacyl-acyl carrier protein synthase III (FabH) inhibitors. 2

-

PubMed / NIH - Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. 3

-

BenchChem - A Comparative Analysis of 2,4,5-Trimethoxybenzoic Acid and Its Isomers for Researchers and Drug Development Professionals.4

-

IOMCWorld - Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. 5

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. iomcworld.com [iomcworld.com]

An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-(dimethylamino)benzoic acid

Introduction

3-Bromo-2-(dimethylamino)benzoic acid is a substituted aromatic compound with applications in organic synthesis and potentially in the development of novel pharmaceutical agents. As with any research chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount for the protection of laboratory personnel. This guide provides a comprehensive overview of the known and anticipated hazards associated with this compound, drawing upon data from structurally similar molecules to establish best practices for its handling, storage, and disposal. The information herein is intended for researchers, scientists, and drug development professionals.

Section 1: Chemical and Physical Properties

While specific experimental data for 3-Bromo-2-(dimethylamino)benzoic acid is not widely available, its properties can be estimated based on its structure and data from analogous compounds.

| Property | Anticipated Value/Observation | Rationale/Source |

| Molecular Formula | C₉H₁₀BrNO₂ | Based on chemical structure[1]. |

| Molecular Weight | 244.08 g/mol | Calculated from the molecular formula[1]. |

| Appearance | Off-white to yellow or beige solid/powder. | Typical appearance for similar brominated and aminated benzoic acid derivatives[2][3]. |

| Melting Point | Expected to be a solid with a distinct melting point, likely in the range of similar compounds (e.g., 155-158 °C for one analog)[4]. | As a crystalline solid, it will have a defined melting point. The exact value requires experimental determination. |

| Solubility | Likely soluble in organic solvents such as DMSO and methanol; low water solubility is expected.[3][5] | The benzoic acid moiety provides some polarity, while the aromatic ring and bromo-substituent suggest solubility in organic solvents and lower water solubility.[5][6] |

| Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature).[4] | Similar aromatic carboxylic acids are generally stable under normal laboratory storage conditions.[4] |

Section 2: Hazard Identification and Toxicology

No specific toxicological data exists for 3-Bromo-2-(dimethylamino)benzoic acid. Therefore, a conservative approach to hazard assessment is required, assuming the hazards presented by its structural components—a brominated aromatic ring and a dimethylamino benzoic acid moiety. The Globally Harmonized System (GHS) classifications for closely related compounds are summarized below.

Anticipated GHS Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation.[4][5][7][8] | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation.[4][5][7][8] | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation.[4][5][7][9][8] | |

| Acute Toxicity (Oral) | 4 | Warning | H302: Harmful if swallowed (potential hazard based on some analogs).[6][10] |

Toxicological Profile Summary:

-

Routes of Exposure: The primary routes of exposure are inhalation of dust particles, skin contact, eye contact, and ingestion.[11][12]

-

Inhalation: May cause irritation to the respiratory tract, with symptoms such as coughing or wheezing.[2] All work with the solid material should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize dust inhalation.[13]

-

Skin Contact: Causes skin irritation.[4][5][7][9][8] Symptoms can include redness, itching, and inflammation.[11] Prolonged or repeated contact should be avoided.

-

Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.[4][5][7][9][8][11] Immediate and thorough rinsing is crucial upon contact.

-

Ingestion: May be harmful if swallowed. Ingestion may cause irritation to mucous membranes.[6]

-

Chronic Health Effects: There is no data available on the carcinogenic, mutagenic, or teratogenic effects of this specific compound.[4][11] As a precaution, chronic exposure should be minimized.

Section 3: Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is essential for mitigating the risks associated with 3-Bromo-2-(dimethylamino)benzoic acid.

Step-by-Step Handling Protocol:

-

Preparation and Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Don appropriate PPE before handling the compound. This includes a lab coat, nitrile or neoprene gloves, and chemical safety goggles.[13] A face shield may be required for procedures with a higher risk of splashing.

-

-

Weighing and Transfer:

-

Handle as a solid to avoid generating dust. If the material is a fine powder, take extra precautions.

-

Use spatulas and other tools to minimize direct contact.

-

Weigh the compound in a fume hood or on a balance with a draft shield.

-

When transferring, keep containers low to the work surface to minimize the potential for spills.

-

-

Post-Handling:

Storage Requirements:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

-

Keep the container tightly closed to prevent moisture absorption and contamination.[4][5][9]

-

The storage container must be clearly labeled with the chemical name and all relevant hazard warnings.

Section 4: Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is a critical barrier against chemical exposure.

| Protection Type | Specification | Rationale |